1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with substituted phenyl and dihydropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione structure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The dihydropyridinyl group can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated precursors, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its halogenated analogs.
Properties
Molecular Formula |
C21H19FN2O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19FN2O2/c22-17-6-8-18(9-7-17)24-20(25)14-19(21(24)26)23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-10,19H,11-14H2 |
InChI Key |
VWTOSXUXBGBNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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